molecular formula C17H18O3S2 B12570705 Benzoic acid;4-(1,3-dithian-2-yl)phenol CAS No. 586968-96-9

Benzoic acid;4-(1,3-dithian-2-yl)phenol

Cat. No.: B12570705
CAS No.: 586968-96-9
M. Wt: 334.5 g/mol
InChI Key: FGUMNZZYYSFTMM-UHFFFAOYSA-N
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Description

Benzoic acid;4-(1,3-dithian-2-yl)phenol is an organic compound with the molecular formula C17H18O3S2 It is a derivative of benzoic acid and contains a 1,3-dithiane ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;4-(1,3-dithian-2-yl)phenol typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;4-(1,3-dithian-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The 1,3-dithiane ring can be reduced to form thiol or sulfide derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

Benzoic acid;4-(1,3-dithian-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;4-(1,3-dithian-2-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The 1,3-dithiane ring and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid;4-(1,3-dithian-2-yl)phenol: Contains a 1,3-dithiane ring and phenol group.

    4-(1,3-dithian-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

    4-(1,3-dithian-2-yl)phenol: Lacks the benzoic acid moiety.

Uniqueness

This compound is unique due to the presence of both a 1,3-dithiane ring and a phenol group, which confer distinct chemical and biological properties

Properties

CAS No.

586968-96-9

Molecular Formula

C17H18O3S2

Molecular Weight

334.5 g/mol

IUPAC Name

benzoic acid;4-(1,3-dithian-2-yl)phenol

InChI

InChI=1S/C10H12OS2.C7H6O2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;8-7(9)6-4-2-1-3-5-6/h2-5,10-11H,1,6-7H2;1-5H,(H,8,9)

InChI Key

FGUMNZZYYSFTMM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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